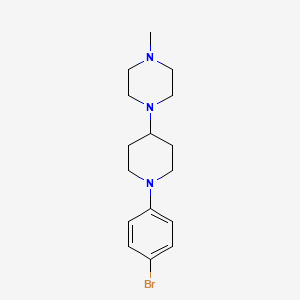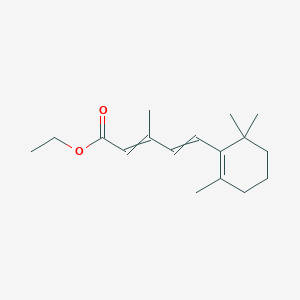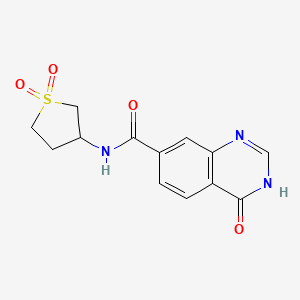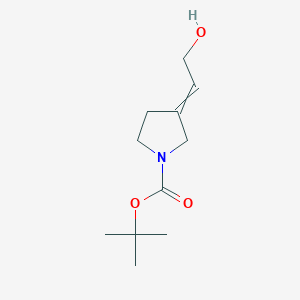
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a bromophenyl group attached to a piperidine ring, further connected to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromophenyl)piperidine. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Brorphine: A piperidine-based opioid analgesic with a similar structure but different pharmacological properties.
Benzylfentanyl: Another compound with structural similarities but distinct effects and uses.
Bezitramide: Shares some structural features but is classified differently in terms of its legal and therapeutic status.
Uniqueness
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine is unique due to its specific combination of a bromophenyl group with a piperidine and methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H24BrN3 |
|---|---|
Molecular Weight |
338.29 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C16H24BrN3/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3 |
InChI Key |
XDVXRQPLTPMIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14093541.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093547.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093561.png)
![Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate](/img/structure/B14093570.png)


![9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14093596.png)
![7-(2-chloro-6-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093597.png)
![methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate](/img/structure/B14093604.png)
![7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14093608.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene](/img/structure/B14093620.png)
